molecular formula C9H13NO B8698883 1-(1,2,4-Trimethyl-1H-pyrrol-3-yl)ethanone

1-(1,2,4-Trimethyl-1H-pyrrol-3-yl)ethanone

Cat. No. B8698883
M. Wt: 151.21 g/mol
InChI Key: QXJJLASVUVHFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2,4-Trimethyl-1H-pyrrol-3-yl)ethanone is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1,2,4-Trimethyl-1H-pyrrol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,2,4-Trimethyl-1H-pyrrol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(1,2,4-Trimethyl-1H-pyrrol-3-yl)ethanone

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(1,2,4-trimethylpyrrol-3-yl)ethanone

InChI

InChI=1S/C9H13NO/c1-6-5-10(4)7(2)9(6)8(3)11/h5H,1-4H3

InChI Key

QXJJLASVUVHFRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=C1C(=O)C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

KOH (818 mg, 14.6 mmol) was partially dissolved in DMSO (115 mL) and stirred for 5 min. 1-(2,4-dimethyl-1H-pyrrol-3-yl)-ethanone (1 g, 7.3 mmol) was added in small portions and the mixture was stirred for 45 min. Iodomethane (0.54 mL, 8.75 mmol) was added dropwise at such a rate as to maintain the internal temperature ≦30° C. The mixture was stirred for a further 45 min then poured into H2O (50 mL) and extracted with Et2O (3×60 mL). The combined organic extracts were washed (brine), dried (MgSO4), filtered, and evaporated in vacuo to afford 1-(1,2,4-trimethyl-1H-pyrrol-3-yl)-ethanone (1.06 g) as a pink solid. This was suspended in 1,1-bis-dimethylamino-3,3-dimethyl-butan-2-one (3.6 mL, 17.5 mmol) in a N2-flushed flask and heated at 70° C. for 36 h. The mixture was evaporated in vacuo and the residue triturated in EtOAc. The titled compound (973 mg) was obtained as a reddish solid. 1H-NMR (DMSO-d6) δ: 1.30 (s, 3H, CH3), 1.51 (s, 3H, CH3), 2.20 (br. s, 6H, CH3), 2.66 (s, 3H, CH3), 4.57 (d, 1H, J=12.5 Hz, CH), 5.53 (s, 1H, pyrrolyl-H), 6.72 (d, 1H, J=12.7 Hz, CH).
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818 mg
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115 mL
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1 g
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0.54 mL
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50 mL
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Synthesis routes and methods III

Procedure details

A solution of 3-acetyl-2,4-dimethylpyrrole (2.0 g) in dry DMF (30 ml) was added dropwise, with stirring, to a suspension of sodium hydride (78% dispersion in oil; 565 mg) in dry DMF (15 ml) at 0° under nitrogen and stirring was continued at room temperature for 1 h. Iodomethane (1.14 ml) was added dropwise at 0° and stirring was continued for 1.5 h. The suspension was evaporated, treated with 8% aqueous sodium bicarbonate (80 ml) and extracted with ethyl acetate (2×80 ml). The combined, dried organic extracts were evaporated to give a solid (2.1 g) which was dissolved in dichloromethane (20 ml) and adsorbed onto silica gel (Merck 7734, 6 g). This was applied to an FCC column and elution with System B (1:3) afforded the title compound (1.89 g) as crystals, m.p. 68°-70°.
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2 g
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30 mL
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565 mg
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15 mL
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1.14 mL
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